molecular formula C14H13Cl2N5O4S B166753 Metosulam CAS No. 139528-85-1

Metosulam

Cat. No.: B166753
CAS No.: 139528-85-1
M. Wt: 418.3 g/mol
InChI Key: VGHPMIFEKOFHHQ-UHFFFAOYSA-N
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Description

Metosulam is a synthetic herbicide belonging to the triazolopyrimidine sulfonanilide family. It is primarily used as a post-emergence, broad-spectrum foliar herbicide to control broad-leaved weeds in cereals and other crops. The chemical formula of this compound is C₁₄H₁₃Cl₂N₅O₄S, and its molecular mass is 418.26 g/mol .

Mechanism of Action

Target of Action

Metosulam, a sulfonylurea herbicide , primarily targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for plant growth and development .

Mode of Action

This compound inhibits the ALS enzyme, thereby disrupting the synthesis of these essential amino acids . This inhibition leads to a halt in cell division and growth, ultimately causing the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these amino acids and a subsequent halt in protein synthesis and plant growth .

Pharmacokinetics

This compound is rapidly absorbed in various organisms, with a reported absorption rate of 20% in dogs and mice . .

Result of Action

The inhibition of the ALS enzyme by this compound leads to a series of physiological effects in plants. These include a decrease in the mitotic index, an increase in chromosomal aberrations frequency, and an adverse effect on seedling growth . Additionally, this compound affects the content of soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigments, all of which decrease with increasing herbicide concentration and treatment duration .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide’s effectiveness may decrease if rain occurs within two hours of application . Furthermore, under cold, wet, or stressful conditions, weeds may become more tolerant, and crops less tolerant, of the herbicide . Therefore, the timing and environmental conditions of this compound application are crucial for its optimal efficacy.

Biochemical Analysis

Biochemical Properties

Metosulam interacts with various enzymes, proteins, and other biomolecules in plants. It has been observed to affect the mitotic cell division, frequency of mitotic phases, and chromosomes in root meristems . The biochemical parameters such as soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigment content are significantly affected by this compound .

Cellular Effects

This compound influences cell function by affecting the growth, photosynthetic pigments, organic solutes, and the activity of antioxidant enzymes . It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause chromosomal anomalies like chromosomal bridges and breaks, indicating a mutagenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that with increasing concentration and duration of this compound, the mitotic index decreases and chromosomal aberrations frequency increases . At the highest concentration used for 24 hours, complete inhibition of cell division was observed .

Metabolic Pathways

This compound is involved in several metabolic pathways in plants. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metosulam is synthesized through a series of organic reactions involving the formation of triazolopyrimidine and sulfonanilide moieties. The synthesis typically starts with the preparation of 2,6-dichloro-3-methylphenylamine, which is then reacted with various reagents to form the triazolopyrimidine ring. The final step involves the sulfonation of the triazolopyrimidine intermediate to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product. The synthesis is carried out in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Metosulam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metosulam has several scientific research applications, including:

Comparison with Similar Compounds

Metosulam is compared with other triazolopyrimidine sulfonanilide herbicides such as:

  • Pyroxsulam
  • Florasulam
  • Diclosulam
  • Flumetsulam

Uniqueness

This compound is unique due to its specific chemical structure, which provides a broad spectrum of activity against various broad-leaved weeds. It also exhibits high selectivity, making it suitable for use in different crops without causing significant damage to the crops themselves .

Properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPMIFEKOFHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047544
Record name Metosulam
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Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL at 20 °C
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

139528-85-1
Record name Metosulam
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URL https://commonchemistry.cas.org/detail?cas_rn=139528-85-1
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Record name Metosulam [ISO]
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Record name Metosulam
Source EPA DSSTox
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Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy
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Record name METOSULAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name Metosulam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sodium (469 mg, 20.4 mmol) was added to 25 ml of methanol under nitrogen and allowed to react. The resulting solution was allowed to cool and then 2.14 g (5.0 mmol) of N-(2,6-dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5 -a]pyrimidine-2-sulfonamide were added with stirring. After about one hour, 1 ml of acetic acid was added and the mixture was poured into about 150 ml of ice water. The solid present was collected by filtration and dried to obtain 1.76 g (84.2 percent of theory) of the title compound as a white powder, m.p. 218°-221° C.
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Metosulam?

A1: this compound is a triazolopyrimidine herbicide that inhibits acetolactate synthase (ALS) [, , , , , , , ].

Q2: How does this compound exert its herbicidal effect after inhibiting ALS?

A2: Inhibiting ALS disrupts the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine [, ]. These amino acids are essential for plant growth and development. The depletion of BCAAs ultimately leads to plant death [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H15Cl2N5O4S, and its molecular weight is 404.28 g/mol [, , , ].

Q4: Is there spectroscopic data available for this compound?

A4: Yes, several studies mention using spectroscopic techniques to identify and characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure of this compound and its intermediates during synthesis [, ].
  • Mass Spectrometry (MS): Employed for structural confirmation and in analytical methods for quantifying this compound residues [, , , ].
  • Infrared Spectroscopy (IR): Utilized to confirm the structure of this compound intermediates during synthesis [, ].

Q5: How does this compound perform under different environmental conditions?

A5: this compound's activity is affected by temperature. Its efficacy increases with lower temperatures, especially between 1-5°C []. This suggests a potential for rate adjustment based on prevailing temperatures.

Q6: Does this compound leach easily in soil?

A6: Yes, studies have shown that this compound can leach in soil, particularly the triasulfuron component []. This highlights the importance of considering its potential environmental impact.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to exhibit catalytic properties. Its primary mode of action is through the inhibition of the enzyme ALS, which is not a catalytic process.

Q8: Have there been any computational studies on this compound?

A8: While specific QSAR models weren't detailed in the provided abstracts, computational chemistry techniques are frequently employed in pesticide development []. It is highly likely that computational methods were used in the development and optimization of this compound.

Q9: How do structural modifications of this compound affect its activity?

A9: Research on triazolopyrimidine sulfonamide derivatives, including this compound, has shown that even small structural changes can significantly impact their inhibitory activity against ALS []. These modifications can influence their binding affinity to the enzyme and thus their overall herbicidal efficacy.

Q10: What are some formulation strategies used to improve this compound's application?

A10: One study focuses on developing granules with improved dispersion properties for pesticides, including this compound []. This approach aims to enhance the herbicide's solubility and bioavailability in water, leading to better efficacy and potentially reducing the required application rates.

Q11: Is there information available regarding SHE regulations for this compound?

A11: While the provided abstracts don't delve into specific SHE regulations, researchers and companies developing and commercializing this compound are obligated to adhere to stringent safety and environmental regulations [, , ]. This includes thorough toxicological studies, environmental fate assessments, and adherence to guidelines set by regulatory agencies like the EPA.

Q12: How is this compound absorbed and distributed in plants?

A12: this compound is absorbed primarily through the leaves and translocated within the plant [, ]. This systemic action allows it to reach the target site, ALS, in various plant tissues.

Q13: What types of studies have been conducted to assess the efficacy of this compound?

A13: Various studies, including controlled environment (in vitro) and field trials (in vivo) have been conducted to evaluate the efficacy of this compound:

  • Laboratory Bioassays: Researchers used pea and lupin radicles to assess the activity of this compound in different soil types, demonstrating the sensitivity of these species to the herbicide [].
  • Pot Experiments: Pot trials were used to investigate the effectiveness of this compound against hoary cress, comparing its efficacy when plants were generated from seeds versus root fragments [].
  • Field Trials: Numerous field experiments evaluated the effectiveness of this compound in controlling various broadleaf weeds in cereal crops like wheat, barley, and maize [, , , , , , , ].

Q14: Has resistance to this compound been observed in weed populations?

A14: Yes, resistance to this compound has been observed in some weed species, particularly wild radish (Raphanus raphanistrum) [, , ]. This highlights the need for resistance management strategies, such as herbicide rotation and diversified weed control methods.

Q15: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A15: Yes, cross-resistance to this compound has been observed in wild radish populations resistant to other ALS inhibitors like chlorsulfuron [, , , ]. This cross-resistance can limit the effectiveness of these herbicides when used in rotation.

Q16: What analytical methods are used to detect and quantify this compound?

A16: Several analytical techniques have been employed to determine this compound residues in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): Used to quantify this compound residues in soil and water after extraction and cleanup procedures [, , ].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and quantifying this compound, particularly in complex matrices like soil [].
  • Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers even greater sensitivity and speed for multiresidue analysis of this compound and other herbicides in various matrices [].
  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): Combined with solid-phase extraction, this technique allows for sensitive analysis of this compound in challenging matrices like soy milk [].

Q17: Can adding adjuvants enhance this compound's weed control efficacy?

A19: While not directly addressed in the abstracts, researchers often explore the use of adjuvants to improve herbicide efficacy [, ]. Adjuvants can enhance herbicide retention, penetration, and uptake by weeds, potentially improving this compound's performance.

Q18: Does the timing of this compound application influence its effectiveness?

A20: Yes, the timing of this compound application is crucial for optimal weed control [, ]. Research suggests that applying this compound at specific growth stages of both the crop and weeds is essential for maximizing efficacy and minimizing crop damage.

Q19: Are there specific weed species that are more susceptible to this compound?

A21: Yes, this compound exhibits selectivity in its weed control spectrum [, , , , , ]. Research indicates that this compound is generally more effective against certain broadleaf weed species compared to others, highlighting the importance of proper weed identification for effective control.

Q20: Can this compound be used in combination with other herbicides for broader weed control?

A22: Yes, this compound is often used in combination with other herbicides having different modes of action to broaden the weed control spectrum and manage herbicide resistance [, , , , ]. This approach aims to target a wider range of weed species and delay the development of herbicide resistance.

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